

# ONT-093: A Selective P-glycoprotein Inhibitor for Reversing Multidrug Resistance

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## Compound of Interest

Compound Name: Ont-093

Cat. No.: B1684371

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An In-depth Technical Guide for Researchers and Drug Development Professionals

## Introduction

**ONT-093**, also known as OC144-093, is a potent and selective, orally bioavailable inhibitor of P-glycoprotein (P-gp), a key transporter protein implicated in multidrug resistance (MDR) in cancer.[1][2] Overexpression of P-gp, encoded by the ABCB1 (or MDR1) gene, in cancer cells leads to the active efflux of a broad spectrum of chemotherapeutic agents, thereby reducing their intracellular concentration and therapeutic efficacy.[3][4] **ONT-093** has been investigated for its potential to reverse this resistance and enhance the oral bioavailability of P-gp substrate drugs.[5] This technical guide provides a comprehensive overview of **ONT-093**, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

## Mechanism of Action

**ONT-093** functions as a non-competitive inhibitor of P-gp. It directly interacts with the transporter, inhibiting its ATPase activity, which is essential for the energy-dependent efflux of substrates. By blocking P-gp, **ONT-093** increases the intracellular accumulation and retention of co-administered anticancer drugs in resistant cancer cells, thereby restoring their cytotoxic effects. Preclinical studies have demonstrated that **ONT-093** is highly selective for P-gp and does not significantly inhibit other ATP-binding cassette (ABC) transporters like multidrug resistance-associated protein 1 (MRP-1).

## Quantitative Data

The following tables summarize the in vitro and in vivo pharmacological data for **ONT-093**.

Table 1: In Vitro Activity of **ONT-093**

Parameter	Value	Cell Lines/System	Reference
P-gp ATPase Inhibition (IC50)	0.16 $\mu$ M	P-gp-mediated ATPase activity	
MDR Reversal (EC50)	0.032 $\mu$ M (average)	Human lymphoma, breast, ovarian, uterine, and colorectal carcinoma cell lines	
Cytotoxicity (IC50)	>60 $\mu$ M	15 normal, non-transformed, and tumor cell lines	

Table 2: Clinical Pharmacokinetics of **ONT-093** in Combination with Paclitaxel (Phase I Study)

Dose Level	ONT-093 Dose	Paclitaxel Dose (mg/m <sup>2</sup> )	Number of Patients	Key Findings
1-3	300-500 mg	150-175	12	No significant change in paclitaxel plasma pharmacokinetic parameters between cycles.
4	500 mg	175	6	45-65% increase in paclitaxel AUC in 4 of 6 patients.
ONT-093 C <sub>max</sub> (at Dose Level 4)	9 µM (range 5-15 µM)	6	3- to 5-fold higher than in single-agent studies.	

Table 3: Pharmacokinetic Parameters of Oral Docetaxel with and without Oral **ONT-093**

Treatment	C <sub>max</sub> (ng/mL)	AUC <sub>0-∞</sub> (ng·h/mL)	Apparent Relative Oral Bioavailability
100 mg oral docetaxel + 500 mg oral ONT-093	415 ± 255	844 ± 753	26 ± 8%
100 mg i.v. docetaxel	2124 ± 1054	2571 ± 1598	-

## Experimental Protocols

### P-glycoprotein ATPase Activity Assay

This assay measures the ability of a compound to inhibit the ATP hydrolysis activity of P-gp, which is coupled to substrate transport.

Materials:

- P-gp-containing membrane vesicles (e.g., from Sf9 cells infected with a baculovirus expressing human MDR1)
- ATP solution
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM ouabain, 1 mM EGTA)
- Phosphate standard solution
- Reagent for detecting inorganic phosphate (e.g., a malachite green-based reagent)
- Test compound (**ONT-093**) and control inhibitors (e.g., verapamil)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare serial dilutions of **ONT-093** and control compounds in the assay buffer.
- Add the P-gp membrane vesicles to the wells of a 96-well plate.
- Add the test compounds or controls to the wells containing the membranes and incubate for a short period (e.g., 5 minutes) at 37°C.
- Initiate the reaction by adding a solution of MgATP to each well.
- Incubate the plate at 37°C for a defined period (e.g., 20 minutes) to allow for ATP hydrolysis.
- Stop the reaction by adding the phosphate detection reagent.
- Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.
- Generate a standard curve using the phosphate standard solution.
- Calculate the amount of inorganic phosphate released in each well and determine the percent inhibition of ATPase activity by **ONT-093** at different concentrations.

- Calculate the IC<sub>50</sub> value by fitting the data to a dose-response curve.

## Rhodamine 123 Efflux Assay

This cell-based assay measures the ability of a compound to inhibit the P-gp-mediated efflux of the fluorescent substrate rhodamine 123.

Materials:

- P-gp-overexpressing cells (e.g., MCF7/ADR) and a parental sensitive cell line (e.g., MCF7)
- Rhodamine 123 solution
- Cell culture medium
- Phosphate-buffered saline (PBS)
- Test compound (**ONT-093**) and control inhibitors (e.g., verapamil)
- 96-well black, clear-bottom microplate
- Fluorescence microplate reader or flow cytometer

Procedure:

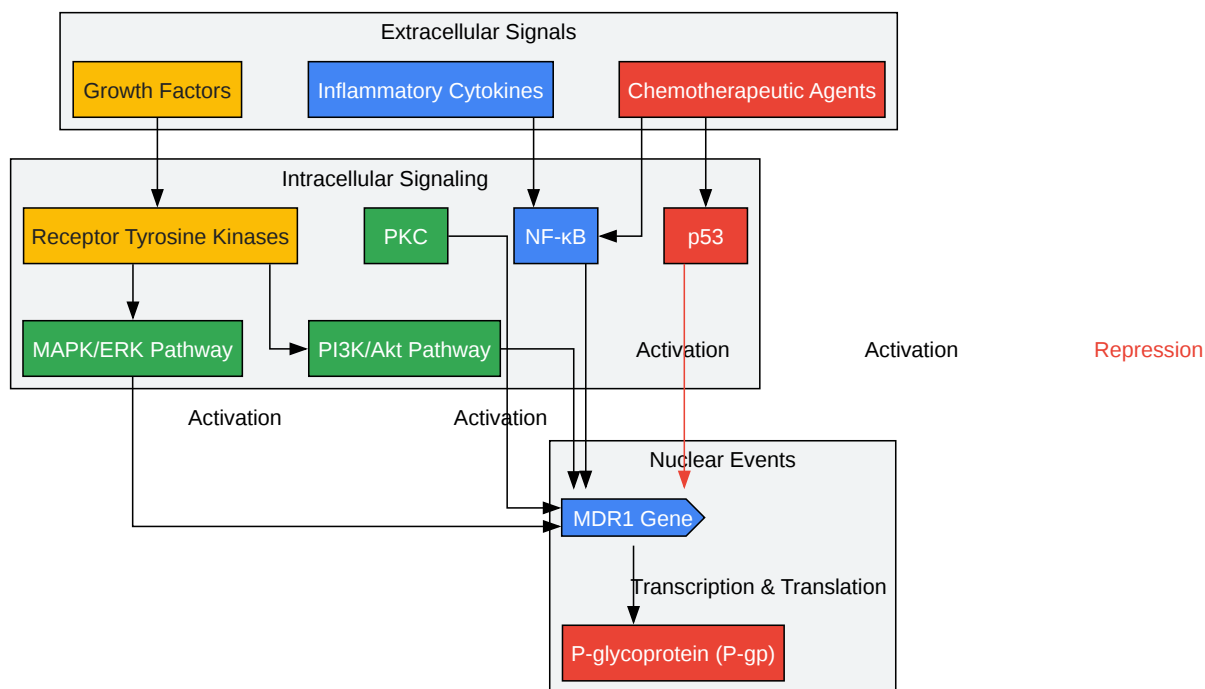
- Seed the P-gp-overexpressing and parental cells in a 96-well plate and allow them to adhere overnight.
- Treat the cells with various concentrations of **ONT-093** or control compounds for a specified time (e.g., 1 hour).
- Add rhodamine 123 to the wells and incubate for a period (e.g., 30-60 minutes) to allow for substrate accumulation.
- Wash the cells with ice-cold PBS to remove extracellular rhodamine 123.
- Add fresh medium (with or without the inhibitor) and incubate for a further period (e.g., 1-2 hours) to allow for efflux.

- Measure the intracellular fluorescence of rhodamine 123 using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm) or by flow cytometry.
- Calculate the percent increase in rhodamine 123 accumulation in the presence of **ONT-093** compared to the untreated control.
- Determine the EC50 value for the reversal of rhodamine 123 efflux.

## Visualizations

### Signaling Pathways and Regulatory Mechanisms

The expression of the MDR1 gene, which encodes P-gp, is regulated by a complex network of signaling pathways and transcription factors.

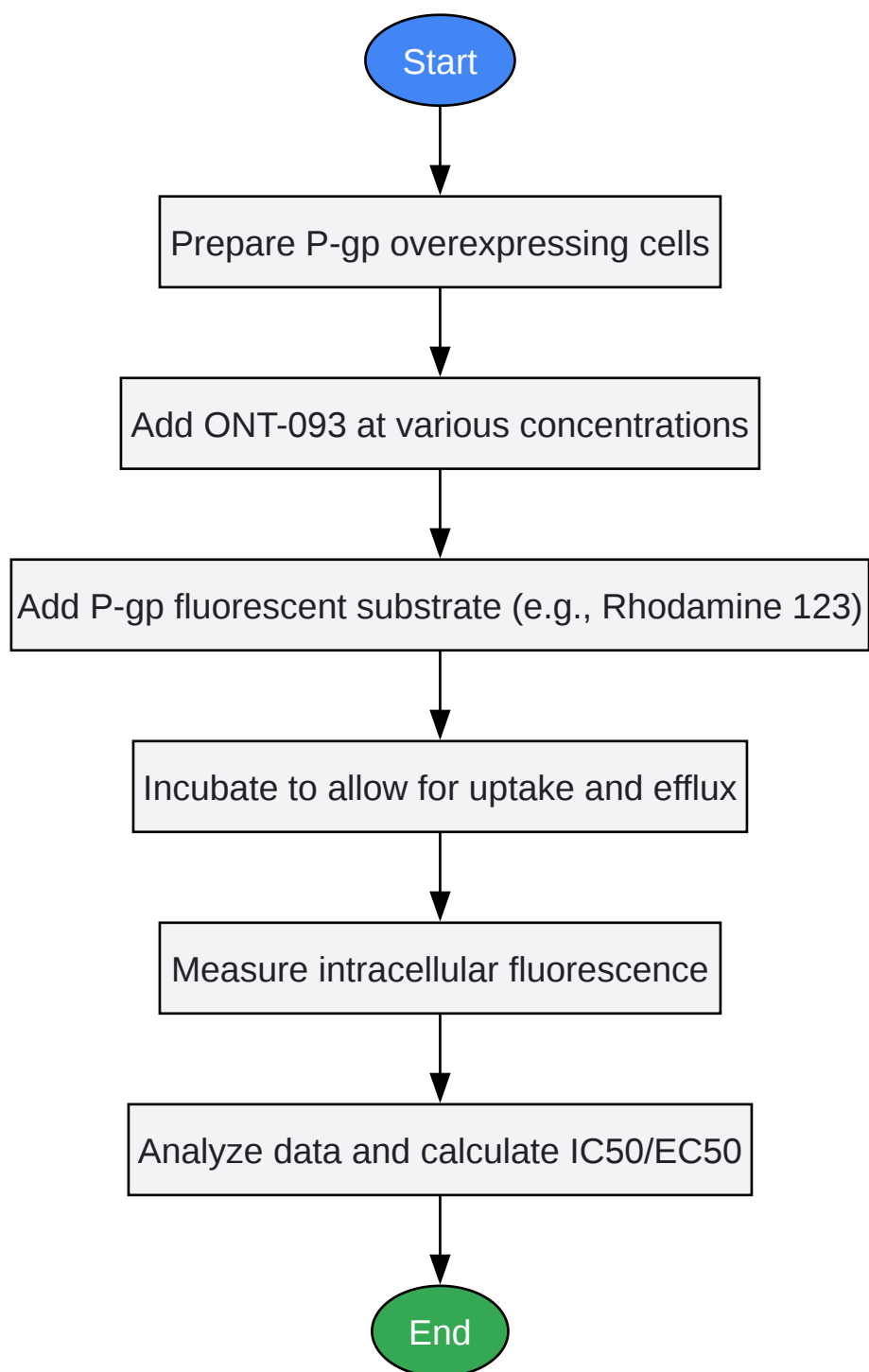


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Caption: Regulation of P-gp expression through various signaling pathways.

## Experimental Workflow for P-gp Inhibition Assay

The following diagram illustrates the general workflow for an in vitro P-gp inhibition assay.



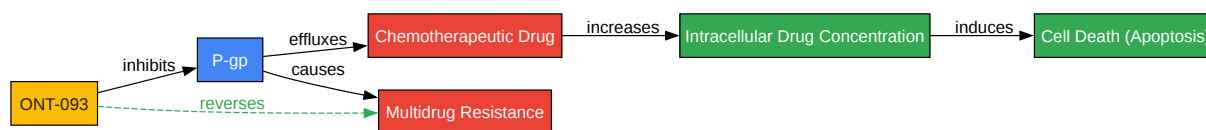
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Caption: Workflow for a cell-based P-gp inhibition assay.

## Logical Relationship of ONT-093 Action



This diagram depicts the logical relationship between **ONT-093**, P-gp, and the reversal of multidrug resistance.



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Caption: Logical flow of **ONT-093**'s effect on multidrug resistance.

## Conclusion

**ONT-093** is a well-characterized, selective, and potent inhibitor of P-glycoprotein. The data presented in this guide highlight its ability to reverse multidrug resistance in vitro and to enhance the systemic exposure of co-administered P-gp substrate drugs in clinical settings. The detailed experimental protocols and visual diagrams provide a valuable resource for researchers and drug development professionals working on strategies to overcome P-gp-mediated drug resistance in cancer and other therapeutic areas. Further clinical investigation is warranted to fully elucidate the therapeutic potential of **ONT-093** in combination with various chemotherapeutic agents.

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